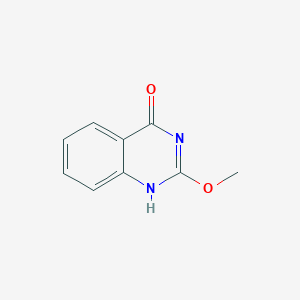

2-Methoxyquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTJLUHQGXNGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322446 | |

| Record name | 2-methoxyquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-24-1 | |

| Record name | 1011-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxyquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxyquinazolin 4 3h One and Its Analogues

Conventional and Optimized Synthetic Routes for Quinazolin-4(3H)-one Nucleus

The construction of the quinazolin-4(3H)-one scaffold can be achieved through a variety of synthetic pathways, utilizing a range of accessible starting materials and reaction conditions. These methods have been refined over time to improve yields and simplify procedures.

Cyclization Reactions of 2-Aminobenzamides with Aldehydes and Related Precursors

A prevalent and straightforward method for synthesizing quinazolin-4(3H)-ones involves the cyclocondensation of 2-aminobenzamides with aldehydes. nih.govresearchgate.net This reaction is often catalyzed by an acid and can be followed by an oxidation step to yield the final aromatic quinazolinone. For instance, the reaction of 2-aminobenzamide (B116534) with various aldehydes in the presence of a catalytic amount of antimony(III) trichloride (B1173362) under microwave irradiation affords 2-substituted quinazolin-4(3H)-ones in good to excellent yields. nih.gov Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes has also been developed as a green and efficient method, utilizing fluorescein (B123965) as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP). nih.govresearchgate.net This approach avoids the need for metal catalysts and proceeds under mild conditions. nih.govresearchgate.net

Furthermore, the scope of this reaction can be expanded to include other precursors. For example, a nickel-catalyzed acceptorless dehydrogenative coupling of o-aminobenzamides with alcohols provides a one-pot cascade synthesis of quinazolin-4(3H)-ones. tandfonline.comarkat-usa.org This method is environmentally benign as it generates only hydrogen gas and water as byproducts. tandfonline.com The reaction is believed to proceed through the initial dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation with the o-aminobenzamide. tandfonline.com

Electrochemical Synthesis Approaches for Quinazolin-4(3H)-one Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of quinazolin-4(3H)-one derivatives, often proceeding under mild conditions without the need for chemical oxidants. organic-chemistry.orgekb.egacs.org An acid-catalyzed cyclization of 2-aminobenzamides has been achieved using a combination of carbon and aluminum electrodes in the presence of acetic acid as an inexpensive electrolyte. organic-chemistry.org This method demonstrates good functional group tolerance and operates at room temperature. organic-chemistry.org

Another electrochemical approach involves the desulfurative cyclization of 2-aminobenzamides and isothiocyanates, mediated by tetrabutylammonium (B224687) iodide (TBAI), to produce 2-aminoquinazolin-4(3H)-ones. ekb.eg This protocol allows for C–N bond formation under mild, metal-free, and oxidant-free conditions. ekb.eg Furthermore, the selective anodic dehydrogenative oxidation and cyclization of benzylic chlorides and 2-aminobenzamides presents another electrochemical route to quinazolin-4(3H)-ones. Current time information in Bangalore, IN.

Microwave-Assisted Synthetic Protocols for Quinazolinone Formation

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. nih.govscirp.orgacs.orgnih.gov The synthesis of quinazolin-4(3H)-one from anthranilic acid and formamide (B127407) can be achieved conventionally by heating, but the use of microwave irradiation dramatically shortens the reaction time from hours to minutes and increases the yield. scirp.org

A notable application of microwave assistance is in the condensation of anthranilamide with aldehydes or ketones, catalyzed by antimony(III) trichloride, under solvent-free conditions. nih.gov This method is advantageous due to its simplicity, mild reaction conditions, and high product yields. nih.gov Similarly, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one was significantly improved by using microwave irradiation, which reduced the reaction time from 10 hours to just 5 minutes and increased the yield from 79% to 87% compared to conventional heating. acs.org

| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |

| Anthranilic acid, Formamide | Microwave irradiation | Quinazolin-4(3H)-one | 87 | scirp.org |

| Anthranilamide, Benzaldehyde (B42025) | SbCl3, Microwave, solvent-free | 2-Phenylquinazolin-4(3H)-one | 92 | nih.gov |

| Anthranilamide, 4-Chlorobenzaldehyde (B46862) | SbCl3, Microwave, solvent-free | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 95 | nih.gov |

| 2-Aminobenzamide, Hydrazine (B178648), 2-chlorobenzoyl chloride | Microwave irradiation | 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 87 | acs.org |

One-Pot Reaction Strategies for Efficient Synthesis

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot strategies have been developed for the efficient synthesis of quinazolin-4(3H)-ones. tandfonline.comarkat-usa.orgmdpi.comsmolecule.comrsc.org A catalyst-free, one-pot reaction of N-(2-aminobenzoyl)benzotriazoles with amines and orthoesters or aldehydes yields a variety of substituted quinazolin-4(3H)-ones. mdpi.com

Another efficient one-pot, three-component synthesis involves the reaction of isatoic anhydride (B1165640), an aldehyde, and ammonium (B1175870) acetate (B1210297) using sodium hypochlorite (B82951) (NaOCl) as an oxidant in ethanol (B145695). smolecule.com This method is simple, catalyst-free, and economically viable. smolecule.com Bismuth(III) nitrate (B79036) pentahydrate has also been used as a catalyst in a one-pot, three-component reaction of isatoic anhydride, primary amines, and aromatic aldehydes under solvent-free conditions to produce 2,3-disubstituted quinazolin-4(3H)-ones. frontiersin.org Furthermore, a nickel-catalyzed one-pot cascade synthesis via acceptorless dehydrogenative coupling of o-aminobenzamides with alcohols provides a general and environmentally friendly route. tandfonline.comarkat-usa.org

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Yield Range (%) | Reference |

| N-(2-aminobenzoyl) benzotriazole | Amine | Orthoester/Aldehyde | Catalyst-free | 2-Substituted/2,3-disubstituted quinazolin-4(3H)-ones | 46-95 | mdpi.com |

| Isatoic anhydride | Aldehyde | Ammonium acetate | NaOCl, Ethanol | 2-Substituted quinazolin-4(3H)-ones | Good to excellent | smolecule.com |

| Isatoic anhydride | Primary amine | Aromatic aldehyde | Bi(NO3)3·5H2O, Solvent-free | 2,3-Disubstituted quinazolin-4(3H)-ones | 86-95 | frontiersin.org |

| o-Aminobenzamide | Alcohol | - | [Ni(MeTAA)] | Substituted quinazolin-4(3H)-ones | High | tandfonline.comarkat-usa.org |

| Anthranilamide | Aldehyde | - | Iodine, K2CO3, DMF | 2-Substituted 4(3H)-quinazolinones | 40-95 | rsc.org |

Utilization of Specific Starting Materials and Reagents (e.g., Anthranilic Acid, 2-Halobenzamides, Nitriles, Isatoic Anhydride)

The choice of starting material significantly influences the synthetic route to quinazolin-4(3H)-ones. Anthranilic acid is a common precursor, which can be reacted with formamide or other amides in the Niementowski reaction. scirp.orgacs.org It can also be cyclized to a benzoxazinone (B8607429) intermediate using acetic anhydride, which then reacts with amines to form the desired quinazolinone. acs.orgmdpi.com

2-Halobenzamides serve as versatile starting materials. A copper-catalyzed nucleophilic addition of 2-halobenzamides to nitriles, followed by an intramolecular S-nucleophilic aromatic substitution (SNAr) reaction in the presence of a base like tBuOK, provides a convenient route to quinazolin-4(3H)-ones.

Nitriles are also employed in various synthetic strategies. A domino three-component reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives (like anthranilates) leads to the formation of quinazolin-4(3H)-ones under metal-free conditions.

Isatoic anhydride is another widely used precursor. smolecule.comfrontiersin.org It can undergo condensation with amines and aldehydes in the presence of various catalysts to yield quinazolin-4(3H)-ones. smolecule.comfrontiersin.org For example, an iron(III) chloride catalyzed reaction of isatoic anhydride with amidoxime (B1450833) derivatives offers a simple and highly efficient synthesis of 2-substituted quinazolin-4(3H)-ones. A recyclable polymer-supported sulfonic acid catalyst has also been effectively used for this transformation.

Targeted Synthesis of 2-Methoxyquinazolin-4(3H)-one through Functional Group Introduction

The direct synthesis of this compound often involves the introduction of the methoxy (B1213986) group onto a pre-formed quinazolinone core or a suitable precursor. This can be achieved through nucleophilic substitution reactions.

One potential route involves the use of 2-mercaptoquinazolin-4(3H)-one as an intermediate. This compound can be synthesized by reacting anthranilic acid with isothiocyanates. The resulting 2-mercapto group can then be S-alkylated, for instance with a methylating agent. While direct O-methylation from a 2-hydroxy (or tautomeric 2,4-dione) precursor can be challenging due to competing N-alkylation, the conversion of a 2-mercapto derivative to a 2-methoxy derivative is a feasible transformation, likely proceeding through an intermediate such as a methylthioether which can then be displaced by a methoxide (B1231860).

A more direct approach involves the nucleophilic displacement of a leaving group at the 2-position. For example, a 2-chloroquinazolin-4(3H)-one derivative can serve as an excellent electrophile for reaction with sodium methoxide to yield the desired 2-methoxy product.

A reported synthesis that yields a related structure involves the reaction of 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile with sodium hydroxide (B78521) in methanol, which quantitatively produces 2-methoxy-3-phenylquinazolin-4(3H)-imine. mdpi.com This suggests that a cyano group at the 2-position can be displaced by a methoxy group under basic conditions. Subsequent hydrolysis of the imine function would lead to the corresponding quinazolin-4(3H)-one.

The synthesis of various 2-substituted quinazolinones, including those with methoxy-phenyl groups, has been achieved. For instance, 2-(3-methoxyphenyl)quinazolin-4(3H)-one has been synthesized, where the methoxy-bearing aryl group is introduced from the start of the synthetic sequence, typically from a corresponding methoxy-substituted benzaldehyde or benzoic acid derivative.

| Precursor | Reagent/Conditions | Product | Reference |

| 4-Imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile | NaOH, MeOH | 2-Methoxy-3-phenylquinazolin-4(3H)-imine | mdpi.com |

| 2-Mercapto-3-substituted-quinazolin-4-ones | Ethyl bromoacetate, K2CO3, DMF | 2-(Ethoxycarbonylmethylthio)-3-substituted-quinazolin-4-ones | |

| 2-Amino-N-methoxybenzamides | Aldehydes, AcOH | 2-Substituted-quinazolin-4(3H)-ones |

Derivatization Strategies at C2, C3, and Other Positions of the Quinazolin-4(3H)-one Scaffold

The quinazolin-4(3H)-one core is a versatile scaffold amenable to a wide range of derivatization strategies at the C2, C3, and other positions, allowing for the synthesis of a diverse library of analogues with varied biological activities.

Introduction of Heterocyclic Moieties

The introduction of heterocyclic moieties at various positions of the quinazolin-4(3H)-one ring system is a well-established strategy to generate novel analogues. Scientists have demonstrated that modifying the C2 and C3 positions with different heterocyclic rings can lead to compounds with significant pharmacological properties. scirp.org

For instance, starting from 2-methyl-quinazolin-4(3H)-one, a series of derivatives can be synthesized by introducing various heterocyclic systems. scirp.org One approach involves the cyclization of o-chlorobenzoyl chloride with 2-methyl-quinazolin-4(3H)-one in dry THF, which results in the formation of 2-[2-(2-chlorophenyl)-2-oxoethyl]quinazolin-4(3H)-one. scirp.org This intermediate can then be further modified.

Another strategy involves the condensation of 2-methyl-quinazolin-4(3H)-one with 4-chlorobenzaldehyde to yield a chalcone (B49325) derivative. scirp.orgscirp.org This chalcone can then undergo further reactions to introduce heterocyclic rings. A variety of heterocyclic systems, including quinolino[2,1-b]quinazolines, pyrrolo[2,1-b]quinazoline, imidazoquinazolines, triazino[4,3-c]quinazolines, tetrazino[1,6-c]quinazoline, and triazolo[4,3-c]quinazoline, have been successfully synthesized through different chemical pathways starting from 2-methyl-quinazolin-4(3H)-one. scirp.orgscirp.org

Furthermore, 2-(chloromethyl)-3-(4-chlorophenyl) quinazolin-4(3H)-one can serve as a precursor for the nucleophilic substitution reaction with heterocyclic moieties like 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) in the presence of a base such as potassium carbonate. researchgate.net This method allows for the direct attachment of these heterocycles to the quinazolinone scaffold. The key intermediate 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) also provides a platform for synthesizing derivatives with triazole, oxadiazole, or thiadiazole moieties through cyclization reactions under different conditions. nih.gov

The following table summarizes various heterocyclic moieties that have been incorporated into the quinazolin-4(3H)-one scaffold and the synthetic precursors used.

| Precursor Compound | Heterocyclic Moiety Introduced | Reference |

| 2-Methyl-quinazolin-4(3H)-one | Quinolino[2,1-b]quinazoline, Pyrrolo[2,1-b]quinazoline, Imidazoquinazolines, Triazino[4,3-c]quinazolines, Tetrazino[1,6-c]quinazoline, Triazolo[4,3-c]quinazoline | scirp.orgscirp.org |

| 2-(Chloromethyl)-3-(4-chlorophenyl) quinazolin-4(3H)-one | 1,3,4-Oxadiazole, 1,2,4-Triazole | researchgate.net |

| 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) | Triazole, Oxadiazole, Thiadiazole | nih.gov |

Schiff Base Derivatives

Schiff bases, characterized by the azomethine (C=N) group, are readily synthesized through the condensation of a primary amine with a carbonyl compound. ekb.eg This reaction has been widely employed to create a diverse range of quinazolin-4(3H)-one derivatives. ekb.eg

A common synthetic route involves the condensation of 3-amino-2-methylquinazolin-4(3H)-one with various aromatic aldehydes to form the corresponding Schiff bases. ekb.eg Similarly, 3-arylquinazolin-4(3H)-one-2-carbaldehydes can be reacted with different substituted anilines to yield a series of Schiff bases. ekb.eg For example, the reaction of 3-amino-2-methylquinazolin-4(3H)-one with substituted aryl aldehydes in the presence of a catalytic amount of acetic acid produces the desired Schiff bases. semanticscholar.org

The synthesis of these derivatives is often straightforward, and the resulting compounds have been characterized using various spectroscopic techniques. ekb.egsapub.org The formation of the Schiff base is confirmed by the appearance of a characteristic stretching band for the isomethine (CH=N) group in the IR spectrum and the disappearance of the NH2 stretching bands of the parent amino-quinazolinone. sapub.org

The table below provides examples of Schiff base derivatives synthesized from different quinazolinone precursors and their corresponding aldehyde or ketone reactants.

| Quinazolinone Precursor | Aldehyde/Ketone Reactant | Resulting Schiff Base Derivative | Reference |

| 3-Amino-2-methylquinazolin-4(3H)-one | Various aromatic aldehydes | 3-[(Arylmethylene)amino]-2-methylquinazolin-4(3H)-ones | sapub.org |

| 3-Arylquinazolin-4(3H)-one-2-carbaldehyde | Substituted anilines | 2-(((Substituted-phenyl)imino)methyl)-3-arylquinazolin-4(3H)-ones | ekb.eg |

| 6-Iodo/bromo-3-amino-2-methylquinazolin-4(3H)-one | Substituted aryl aldehydes | 6-Iodo/bromo-3-[(arylmethylene)amino]-2-methylquinazolin-4(3H)-ones | semanticscholar.org |

N-Substitution and Linker Modifications

Modifications at the N3 position and the introduction of various linkers are key strategies for diversifying the quinazolin-4(3H)-one scaffold. N-alkylation of quinazoline-2,4(1H,3H)-dione with ethyl chloroacetate (B1199739) in the presence of potassium carbonate is a common method to introduce an ester-containing side chain. nih.gov This can be further reacted, for example, with hydrazine hydrate (B1144303) to form a hydrazide, which serves as a versatile intermediate for further modifications. nih.gov

The introduction of an aminoethyl group at the N3 position enhances the potential for further functionalization, such as the formation of Schiff bases or conjugation with other bioactive molecules. The synthesis of compounds like 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one can be achieved through multi-step processes often involving the alkylation of a primary amine intermediate.

Furthermore, linker modifications can be used to connect two quinazolinone moieties or to attach other functional groups. For instance, various dibromoalkanes can be used to link two quinazolinone rings, creating dimeric structures. nih.gov The length and nature of the alkyl linker can be varied to optimize the biological activity of the final compound. nih.gov

The following table highlights different N-substitution and linker modification strategies applied to the quinazolin-4(3H)-one scaffold.

| Starting Material | Reagent/Reaction | Modification | Reference |

| Quinazoline-2,4(1H,3H)-dione | Ethyl chloroacetate, K2CO3 | N-alkylation with an ester group | nih.gov |

| 3-Amino-2-phenylquinazolin-4(3H)-one intermediate | Alkylation | Introduction of a 2-aminoethyl group at N3 | |

| Quinazolin-4(3H)-one derivative | Various dibromoalkanes, K2CO3 | Dimerization via alkyl linkers | nih.gov |

| 2-Substituted quinazolin-4(3H)-one | Ethylene (B1197577) linker | Introduction of an ethylene linker between the quinazolinone ring and a phenolic substituent | nih.gov |

Green Chemistry Approaches and Environmentally Benign Synthetic Procedures

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods for quinazolin-4(3H)-ones, aligning with the principles of green chemistry. These approaches aim to reduce or eliminate the use of hazardous reagents and solvents, improve energy efficiency, and simplify reaction procedures.

One notable green chemistry approach involves the use of deep eutectic solvents (DES) and microwave irradiation. scilit.com For example, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized in a two-step reaction using a choline (B1196258) chloride:urea deep eutectic solvent. scilit.com This method offers a more environmentally benign alternative to conventional synthesis. Another green method utilizes a one-pot, one-step reaction of anthranilic acid, amines, and an orthoester in a microwave reactor. scilit.com

Catalyst-free synthesis in low-melting sugar-urea-salt mixtures has also been reported as a green procedure for preparing quinazoline (B50416) derivatives. scilit.com Furthermore, the use of ceric ammonium nitrate as a catalyst in ethanol for the three-component cyclization-oxidation of isatoic anhydride, ammonium salts, and aromatic aldehydes represents another move towards greener synthesis. researchgate.net

An efficient and environmentally benign pathway for synthesizing 2-phenylquinazolin-4(3H)-one involves the oxidative coupling of 2-aminobenzamide and benzyl (B1604629) alcohol using oxygen as a green oxidant and t-BuONa as a base, avoiding toxic oxidizing agents and transition-metal catalysts. researchgate.net Electrochemical methods also offer a green alternative. The acid-catalyzed cyclization of 2-aminobenzamides into 4-quinazolinones can be achieved using carbon and aluminum electrodes under electrochemical conditions at room temperature. arkat-usa.org

The development of dual-target inhibitors has also incorporated green chemistry principles. For example, the synthesis of certain quinazolin-4(3H)-one derivatives has been achieved using p-toluenesulfonamide (B41071) as a catalyst at high temperatures, which can be more environmentally friendly than some traditional methods. nih.gov

The table below summarizes various green chemistry approaches for the synthesis of quinazolin-4(3H)-one derivatives.

| Green Chemistry Approach | Key Features | Reactants/Catalysts | Reference |

| Microwave-assisted synthesis | Use of deep eutectic solvents, reduced reaction times | Choline chloride:urea DES | scilit.com |

| One-pot, one-step microwave synthesis | Efficient, atom-economical | Anthranilic acid, amines, orthoester | scilit.com |

| Catalyst-free synthesis | Avoids metal catalysts, uses biodegradable solvent | Low-melting sugar-urea-salt mixture | scilit.com |

| Oxidative coupling | Uses oxygen as a green oxidant | 2-Aminobenzamide, benzyl alcohol, t-BuONa | researchgate.net |

| Electrochemical synthesis | Room temperature, avoids harsh reagents | 2-Aminobenzamides, acetic acid, carbon/aluminum electrodes | arkat-usa.org |

| Catalytic three-component reaction | Efficient cyclization-oxidation | Isatoic anhydride, ammonium salts, aldehydes, Ceric ammonium nitrate | researchgate.net |

Spectroscopic and Advanced Analytical Characterization in 2 Methoxyquinazolin 4 3h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-Methoxyquinazolin-4(3H)-one, both ¹H NMR and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinazolinone ring system typically appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) revealing their substitution pattern and relationship to neighboring protons. The methoxy (B1213986) group (-OCH₃) protons would characteristically appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm. The N-H proton of the quinazolinone ring is also observable and can vary in its chemical shift, often appearing as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is typically observed significantly downfield (δ > 160 ppm). The carbons of the aromatic rings will resonate in the δ 110-150 ppm range. The carbon of the methoxy group is expected in the more upfield region of the spectrum, generally around δ 50-60 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Protons (C5-H, C6-H, C7-H, C8-H) | 7.0 - 8.5 | Multiplets/Doublets/Triplets |

| -OCH₃ | ~3.9 | Singlet |

| N-H | Variable (Broad Singlet) | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C4) | >160 |

| C2 | ~155 |

| Aromatic Carbons (C4a, C5, C6, C7, C8, C8a) | 110 - 150 |

| -OCH₃ | ~55 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, ESI-MS, EI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used.

For this compound (C₉H₈N₂O₂), the expected exact mass is approximately 176.06 g/mol . In high-resolution mass spectrometry (HRMS), this value can be determined with high precision. Using ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺, with an m/z (mass-to-charge ratio) of approximately 177.07. The fragmentation pattern observed in the mass spectrum can provide valuable information about the compound's structure, showing the loss of characteristic fragments such as the methoxy group.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| [M+H]⁺ (ESI-MS) | ~177.07 m/z |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is expected for the carbonyl (C=O) stretching of the amide group, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration usually appears as a broad band in the region of 3100-3300 cm⁻¹. The C-O stretching of the methoxy group would be visible in the 1050-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching bands for the aromatic ring appear in the 1450-1600 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3300 (broad) |

| Aromatic C-H Stretch | >3000 |

| C=O Stretch (Amide) | 1650 - 1700 (strong) |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Methoxy) | 1050 - 1250 |

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound, thereby confirming its purity and elemental composition. This method determines the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₉H₈N₂O₂). A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

Table 5: Elemental Analysis Data for this compound (C₉H₈N₂O₂)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 61.36 |

| Hydrogen (H) | 4.58 |

| Nitrogen (N) | 15.90 |

| Oxygen (O) | 18.16 |

Structure Activity Relationship Sar Studies of 2 Methoxyquinazolin 4 3h One Derivatives

Identification of Key Pharmacophoric Features within the Quinazolinone System

The fundamental quinazolinone core is a primary pharmacophore, with the nitrogen atoms and the carbonyl group playing essential roles in receptor binding. ekb.egijpsdronline.com The arrangement of these features allows for crucial hydrogen bonding interactions with biological targets. ekb.eg

Key pharmacophoric features often include:

The Quinazolinone Nucleus: This bicyclic system, composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is the basic framework. The planarity and aromaticity of this system are vital for stacking interactions with amino acid residues in target proteins. ekb.eg

The 2-Position Substituent: The methoxy (B1213986) group at the C-2 position is a key feature. Its electron-donating nature can influence the electronic properties of the entire ring system. Modifications at this position can significantly impact biological activity.

The N-3 Position Substituent: The hydrogen at the N-3 position is a hydrogen bond donor. Substitution at this position can modulate the molecule's interaction with target proteins. For instance, attaching different aryl groups can lead to varied biological responses. frontiersin.org

The 4-Oxo Group: The carbonyl group at the C-4 position is a critical hydrogen bond acceptor, frequently interacting with key amino acid residues in the active sites of enzymes and receptors. ekb.eg

Molecular docking studies have helped to visualize these interactions. For example, in the context of anticancer activity, the nitrogen and oxygen atoms in the quinazoline (B50416) ring have been shown to form hydrogen bonds with amino acid residues like Met796 in the EGFR kinase domain. ekb.eg

Impact of Substituent Nature and Position on Biological Activity

The biological activity of 2-methoxyquinazolin-4(3H)-one derivatives is highly sensitive to the nature and position of substituents on the quinazolinone core and any appended rings. frontiersin.orgnih.gov

Substituents on the Quinazolinone Ring:

Positions C-5 to C-8: Substitution on the benzene portion of the quinazolinone ring can fine-tune the electronic and steric properties of the molecule. For instance, introducing a methoxy group at position 6 or 7 has been explored in the design of antitumor agents. nih.gov In some series, a methoxy group at the 8-position has been shown to be a part of the active scaffold. nih.gov

Substituents at the 2- and 3-Positions:

The substituent at the C-2 position significantly influences activity. Replacing the methoxy group with other functionalities, such as substituted phenyl rings, can lead to potent anticancer agents. For example, a 2-tolyl group was found to enhance cytotoxic activity against several cancer cell lines. nih.gov

The substituent at the N-3 position is also critical. Attaching different groups, such as benzenesulphonamide moieties, has been a successful strategy in developing anticancer compounds. nih.gov

A study on a series of 2-methyl-3-(substituted-benzylideneamino)quinazolin-4(3H)-ones demonstrated the importance of the substituent on the benzylidene ring for antimicrobial activity. frontiersin.org The presence of electron-donating groups (EDGs) like -N(CH3)2, -OH, and -OC2H5 at the para position of the phenyl ring enhanced activity against S. mutans, while electron-withdrawing groups (EWGs) like -Cl were detrimental. frontiersin.org

**Table 1: Effect of Substituents on Antimicrobial Activity of 2-Methyl-3-(benzylideneamino)quinazolin-4(3H)-one Derivatives against *S. mutans***

| Compound | Substituent on Phenyl Ring | Biological Activity Trend |

|---|---|---|

| 3g | 4-N(CH3)2 | Most Active |

| 3h | 4-OH | Active |

| 3k | 4-OC2H5 | Active |

| 3f | 4-Cl | Reduced Activity |

Data sourced from a study on substituted quinazolin-4(3H)-one motifs. frontiersin.org

Similarly, for anticancer activity, the substitution pattern on a phenyl ring attached at the C-2 position was found to be crucial. A 2-tolyl derivative (compound 6) and a 3-ethylphenyl derivative (compound 10) showed significant cytotoxic potency against several cancer cell lines, including MCF-7 (breast), LoVo (colon), HepG2 (liver), and A549 (lung). nih.gov In contrast, moving the substituent to other positions, such as a 4-ethylphenyl or 3-tolyl group, diminished the anticancer activity. nih.gov

Table 2: Cytotoxic Activity (IC50 in µM) of Selected 2,3-Substituted Quinazolinone Derivatives

| Compound | C-2 Substituent | MCF-7 | LoVo | HepG2 | A549 |

|---|---|---|---|---|---|

| 6 | 2-tolyl | 20.17 | 22.64 | 45.57 | 51.50 |

| 10 | 3-ethylphenyl | 20.91 | 22.30 | 42.29 | 48.00 |

IC50 values represent the concentration required to inhibit 50% of cell growth. nih.gov

These findings underscore the principle that even minor changes in substituent position can lead to significant differences in biological effect, highlighting the specificity of ligand-target interactions.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of a molecule is paramount for its ability to bind effectively to a biological target. For this compound derivatives, conformational analysis helps to understand the spatial arrangement of atoms and functional groups and how this influences interactions with proteins.

Molecular docking simulations are a powerful tool for studying these conformational aspects. These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energy and key interactions. For example, docking studies of potent quinazolinone derivatives into the active site of the anti-apoptotic protein Bcl-2 have been performed. nih.gov The validation of the docking protocol is often done by re-docking a known ligand and measuring the root mean square deviation (RMSD) between the predicted and the experimentally determined pose, with an RMSD of less than 2.0 Å being considered acceptable. nih.gov

In one such study, the potent compounds 6 (2-tolyl derivative) and 10 (3-ethylphenyl derivative) were docked into the Bcl-2 binding site. nih.gov The analysis of their binding modes revealed that they fit well within the hydrophobic pocket of the protein, establishing crucial interactions that are believed to be responsible for their cytotoxic activity. The specific orientation and conformation of the tolyl and ethylphenyl groups within the binding pocket were key to their high potency. This highlights how conformational preferences, driven by the substitution pattern, directly impact the strength and nature of ligand-target interactions, ultimately determining the biological activity of the compound. nih.gov

Mechanistic Investigations in the Chemical Transformations of 2 Methoxyquinazolin 4 3h One

Elucidation of Reaction Pathways and Intermediate Formation

The formation of the quinazolinone core, including methoxy-substituted analogues, often proceeds through a series of well-defined intermediates. While direct mechanistic studies on 2-Methoxyquinazolin-4(3H)-one are not extensively detailed in isolation, the pathways can be largely inferred from studies on closely related derivatives and general quinazolinone syntheses.

A common route to quinazolin-4(3H)-ones involves the cyclization of 2-aminobenzamides with various electrophilic partners. For instance, in the synthesis of 2-substituted quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes, the reaction is proposed to initiate with the formation of a Schiff base intermediate. This is followed by an intramolecular cyclization to yield a 2,3-dihydroquinazolin-4(1H)-one intermediate, which is subsequently oxidized to the final aromatic quinazolinone product.

In a specific example detailing the synthesis of 3-benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one, a plausible reaction pathway was proposed that begins with the generation of an N-sulfonylketenimine intermediate from the reaction of a terminal alkyne and a sulfonyl azide. mdpi.comnih.gov This highly reactive intermediate then undergoes a nucleophilic addition with a 2-aminobenzamide (B116534) derivative. The resulting species proceeds through an intramolecular cascade addition to form another intermediate, which upon aromatization, yields the final quinazolinone product. mdpi.comnih.gov Although the intermediates in this cascade could not be experimentally detected, suggesting their transient nature, this proposed pathway highlights a sophisticated one-pot approach to complex quinazolinone structures. mdpi.com

Another key intermediate in the synthesis of quinazolinone derivatives is 2-amino-4,6-dimethoxybenzamide, which can be produced from the ring-opening of 4,6-dimethoxyindoline-2,3-dione (B1354261) under alkaline conditions. nih.gov This intermediate serves as a versatile precursor that can react with various aldehydes to afford the target quinazolinone structures. nih.gov

The table below summarizes key intermediates in the synthesis of methoxy-substituted quinazolinones and their precursors.

| Intermediate | Precursors | Subsequent Reaction | Reference |

| 2-Amino-4,6-dimethoxybenzamide | 4,6-Dimethoxyindoline-2,3-dione | Reaction with aldehydes | nih.gov |

| N-Sulfonylketenimine | Terminal alkyne, Sulfonyl azide | Nucleophilic addition with 2-aminobenzamide | mdpi.comnih.gov |

| 2,3-Dihydroquinazolin-4(1H)-one | 2-Aminobenzamide, Aldehyde | Oxidation |

Role of Catalysts and Reagents in Reaction Mechanism

The efficiency and selectivity of quinazolinone synthesis are heavily influenced by the choice of catalysts and reagents. A variety of catalytic systems, primarily based on transition metals, have been developed to facilitate these transformations.

Copper Catalysis: Copper catalysts are widely employed in the synthesis of quinazolinones. For instance, a copper(I)-catalyzed reaction involving 2-aminobenzamides, sulfonyl azides, and terminal alkynes provides an efficient, oxidant-free route to phenolic quinazolin-4(3H)-ones. nih.gov In this protocol, CuI is used as the catalyst. nih.gov The synthesis of N-alkyl substituted benzimidazoquinazolinones has been achieved using a copper-catalyzed one-pot C-N amination protocol with Cu(OAc)₂·H₂O as the catalyst and 1,10-phenanthroline (B135089) as the ligand. nih.gov

p-Toluenesulfonamide (B41071): In the synthesis of certain quinazolin-4(3H)-one derivatives, p-toluenesulfonamide has been utilized as a catalyst for the reaction between 2-aminobenzamide analogues and aldehydes at elevated temperatures. nih.gov

Iodine: Molecular iodine can act as a catalyst in the metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones. An iodine-mediated one-pot synthesis of quinazolin-4-ones has also been described using epoxides as an alkyl precursor under metal-free conditions. nih.gov

The following table outlines various catalysts and reagents used in the synthesis of quinazolinone derivatives, including those with methoxy (B1213986) substitutions.

| Catalyst/Reagent | Reaction Type | Role | Reference |

| Copper(I) Iodide (CuI) | Multi-component reaction | Catalyzes the formation of N-sulfonylketenimine and subsequent cyclization | nih.gov |

| Copper(II) Acetate (B1210297) (Cu(OAc)₂·H₂O) | C-N amination | Catalyst | nih.gov |

| p-Toluenesulfonamide | Condensation | Catalyst | nih.gov |

| Iodine (I₂) | Oxidative coupling/One-pot synthesis | Catalyst/Mediator | nih.gov |

| 1,10-Phenanthroline | C-N amination | Ligand | nih.gov |

| Triethylamine (Et₃N) | Multi-component reaction/Amide formation | Additive/Base | nih.govnih.gov |

| Thionyl chloride | Acyl chloride formation | Reagent | nih.gov |

Radical-Mediated Pathways in Quinazolinone Synthesis

Radical chemistry offers alternative and powerful strategies for the construction of the quinazolinone ring system. These pathways often involve the generation of highly reactive radical intermediates that can undergo cyclization reactions.

While specific studies on radical-mediated pathways for this compound are not prevalent, research on the broader quinazolinone class provides significant insights. Radical cyclizations onto the 2-position of a 3H-quinazolin-4-one core have been successfully demonstrated. rsc.org In these reactions, radical precursors are attached to the nitrogen atom at the 3-position. The subsequent intramolecular cyclization proceeds via aromatic homolytic substitution, which has the advantage of maintaining the aromaticity of the quinazolinone ring. rsc.org Hexamethylditin has been found to be an effective reagent to facilitate these cyclizations. rsc.org

The synthesis of quinazolinones has also been achieved through radical-mediated cyclization strategies employing dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a carbon source. smolecule.com This approach is particularly effective for substituted 2-aminobenzamides. smolecule.com

Furthermore, radical trapping experiments using TEMPO have provided evidence for radical-mediated mechanisms in certain quinazoline (B50416) syntheses. The involvement of a carbamoyl-radical-triggered cascade cyclization of N3-alkenyl-tethered quinazolinones has also been reported, where the carbamoyl (B1232498) radical is generated in situ from the oxidative decarboxylation of oxamic acids.

The table below details findings related to radical-mediated pathways in quinazolinone synthesis.

| Radical Precursor/Mediator | Reaction Type | Key Findings | Reference |

| Alkyl, aryl, heteroaryl, and acyl radicals | Intramolecular cyclization | Cyclization onto the 2-position of 3H-quinazolin-4-one via aromatic homolytic substitution. | rsc.org |

| Dimethyl sulfoxide (DMSO) | Radical-mediated cyclization | Acts as both solvent and carbon source. | smolecule.com |

| TEMPO | Radical trapping experiment | Confirms the involvement of radical intermediates. | |

| Oxamic acids | Carbamoyl-radical generation | Triggers cascade cyclization of N3-alkenyl-tethered quinazolinones. | |

| Hexamethylditin | Radical cyclization | Facilitates cyclization over reduction. | rsc.org |

Computational Chemistry and Molecular Modeling of 2 Methoxyquinazolin 4 3h One and Ligand Target Interactions

Molecular Docking Studies for Binding Affinity Prediction and Active Site Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction patterns of ligands with the active sites of proteins and other biological macromolecules.

Studies on quinazolin-4(3H)-one derivatives have demonstrated their potential to bind to various therapeutic targets. For instance, a derivative of 2-methoxyquinazolin-4(3H)-one was identified as a potent inhibitor of phosphodiesterase B1 (PDEB1), a key target in anti-leishmanial drug development. Molecular docking studies calculated a strong binding affinity, with a docking score of -11.909 kcal/mol. nih.gov Similarly, other quinazolinone derivatives have been docked against the anti-apoptotic protein Bcl-2, a crucial target in cancer therapy. These studies predicted moderate to high binding affinities, with scores of -7.5 kcal/mol and -7.9 kcal/mol, and identified key interactions within the central substrate cavity. nih.gov

In the context of protein kinase inhibition, docking studies have been instrumental. A novel quinazolin-4(3H)-one derivative designed as a VEGFR-2 inhibitor was shown to bind effectively in the enzyme's active site, forming three critical hydrogen bonds with the key amino acid residues Glu885, Asp1046, and Cys919. nih.gov Further studies on dual inhibitors targeting Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4) revealed specific interactions. A derivative showed interactions with Ser904, Gly863, and Arg878 in PARP1 and a hydrogen bond with Cys429 in BRD4. nih.gov These computational predictions are vital for understanding the structural basis of inhibition and for guiding the design of more potent and selective inhibitors.

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative | Phosphodiesterase B1 (PDEB1) | -11.909 | Not specified |

| Sulphonamide-bearing methoxyquinazolinone | Bcl-2 | -7.5 to -7.9 | Central substrate cavity residues |

| Quinazolin-4(3H)-one derivative | VEGFR-2 | Not specified | Glu885, Asp1046, Cys919 |

| Quinazolin-4(3H)-one derivative | PARP1 | Not specified | Ser904, Gly863, Arg878 |

| Quinazolin-4(3H)-one derivative | BRD4 | Not specified | Cys429 |

Quantum Mechanical Studies for Electronic Structure and Reactivity Analysis

For compounds related to this compound, quantum calculations have been used to determine their electrophilic and nucleophilic nature. biointerfaceresearch.com The HOMO-LUMO energy gap is a particularly important parameter, as it correlates with the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. These calculations help in understanding the patterns of interaction between the ligand and its receptor, providing a theoretical foundation for the observed biological activities. biointerfaceresearch.com While specific DFT data for this compound is not detailed in the provided context, the application of these methods to the broader quinazolinone class underscores their importance in rational drug design.

Prediction of Protein Kinase Inhibition Profiles through Molecular Modeling

The quinazoline (B50416) scaffold is a well-established pharmacophore in the development of protein kinase inhibitors, which are critical in oncology. tandfonline.commdpi.com Molecular modeling plays a pivotal role in predicting which kinases a particular quinazolinone derivative might inhibit and in understanding the structural basis for this selectivity.

Modeling studies have shown that 4-anilinoquinazoline (B1210976) derivatives are effective inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). tandfonline.comtandfonline.com The quinazoline core acts as a scaffold that interacts with the ATP-binding site of these kinases. tandfonline.comsmolecule.com The methoxy (B1213986) group, as seen in this compound, can be crucial for optimizing interactions and enhancing selectivity for a specific kinase over others. smolecule.com For example, modeling of a quinazolin-4(3H)-one derivative in the VEGFR-2 active site revealed key hydrogen bonds with residues Cys919, Glu885, and Asp1046, which are essential for potent inhibition. nih.gov Other studies have identified derivatives that target Aurora Kinase A, another important target in cancer therapy. mdpi.com These predictive studies allow for the rational design of compounds that target specific kinases or have a desired multi-target profile.

| Target Kinase | Key Interacting Residues (from modeling) | Significance |

|---|---|---|

| VEGFR-2 | Cys919, Glu885, Asp1046 | Inhibition of angiogenesis in cancer. nih.gov |

| EGFR | Hinge region of kinase domain | Inhibition of cancer cell proliferation. tandfonline.comsmolecule.com |

| Aurora Kinase A | Not specified | Interference with cell cycle progression in cancer. mdpi.com |

Computational Analysis of Drug-Like Properties and Pharmacokinetic Predictions (excluding in vivo human data)

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction is a critical step in early-stage drug discovery, as it helps to identify molecules with favorable drug-like properties and flag potential liabilities, thereby reducing late-stage attrition. nih.govscbdd.com

Computational tools like SwissADME and QikProp are used to predict these properties. nih.govmdpi.com For various quinazolinone derivatives, these predictions have indicated favorable profiles. Analyses have shown that these compounds often exhibit good solubility and permeability and adhere to established drug-likeness criteria such as Lipinski's Rule of Five and Veber's rules. nih.govmdpi.com These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov Predictions for novel quinazoline derivatives have suggested high oral bioavailability and the ability to permeate the blood-brain barrier, which is essential for CNS-targeting drugs. mdpi.com

| Property | Prediction/Rule | Importance |

|---|---|---|

| Oral Bioavailability | Lipinski's Rule of Five | Predicts if a compound is likely to be an orally active drug. nih.govmdpi.com |

| Permeability | High Caco-2 permeability predicted | Indicates potential for good absorption from the gut. nih.gov |

| Solubility | Good aqueous solubility predicted | Crucial for absorption and formulation. nih.gov |

| Toxicity | Predicted to be non-toxic | Early assessment of safety profile. biointerfaceresearch.com |

| CNS Availability | Blood-Brain Barrier (BBB) permeation | Essential for drugs targeting the central nervous system. mdpi.com |

Calculation of Bond Dissociation Enthalpies (BDE)

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically in the gas phase. It is a fundamental measure of bond strength and is strongly correlated with the rate of hydrogen atom abstraction, a key mechanism in the action of many antioxidants. nih.gov

Pharmacological Activity and Biological Potential of 2 Methoxyquinazolin 4 3h One Derivatives: in Vitro Research

Antineoplastic and Anticancer Activities

The quest for novel, effective, and targeted cancer therapies has led to the investigation of numerous synthetic compounds, with 2-methoxyquinazolin-4(3H)-one derivatives emerging as a promising scaffold. nih.govresearchgate.net These compounds have demonstrated significant potential in inhibiting cancer cell growth and proliferation through various mechanisms, including the targeting of specific enzymes crucial for cancer progression and the modulation of fundamental cellular processes like apoptosis and cell cycle regulation. tandfonline.commdpi.com

Inhibition of Specific Molecular Targets

The anticancer efficacy of this compound derivatives is often attributed to their ability to inhibit key molecular targets that are overexpressed or hyperactivated in cancer cells. These targets include enzymes involved in DNA repair, cell cycle progression, and signal transduction pathways essential for tumor growth and survival.

PARP1 and BRD4: Certain quinazolin-4(3H)-one derivatives have been engineered as dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4). nih.gov This dual inhibition is a strategic approach to induce synthetic lethality in cancer cells. nih.govnih.gov For instance, compound 19d , a quinazolin-4(3H)-one derivative, exhibited micromolar enzymatic potencies against both BRD4 and PARP1. nih.gov Another compound, BP44 , was also identified as a selective inhibitor of both BRD4 and PARP1. nih.gov This dual-target strategy aims to enhance the therapeutic effect, especially in treating cancers like triple-negative breast cancer (TNBC). nih.gov The inhibition of PARP1 disrupts DNA repair mechanisms, while BRD4 inhibition affects the transcription of key oncogenes. nih.govdiva-portal.org The simultaneous inhibition of both can lead to a synergistic anticancer effect. nih.govnih.gov

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): Dihydrofolate reductase (DHFR) is a critical enzyme in the folate pathway, essential for the synthesis of nucleotides and amino acids, making it a well-established target for anticancer drugs. nih.govjpionline.orgvietnamjournal.ru Several this compound derivatives have been synthesized and evaluated for their DHFR inhibitory activity. For example, compounds 28 , 30 , and 31 were found to be potent DHFR inhibitors with IC50 values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. nih.gov Another study reported compound 3e as an inhibitor of human DHFR with an IC50 value of 0.527 ± 0.028 µM. nih.gov Molecular docking studies have been employed to understand the binding interactions of these derivatives within the active site of DHFR. nih.govscirp.org While thymidylate synthase (TS) is another key enzyme in the same pathway, specific inhibitory data for this compound derivatives against TS is less detailed in the reviewed literature, though docking studies have been performed. scirp.orgpandawainstitute.com

EGFR and VEGFR: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key tyrosine kinases involved in tumor cell proliferation, survival, and angiogenesis. nih.govijcce.ac.ir Quinazolinone-based compounds are prominent as EGFR and VEGFR inhibitors. mdpi.comekb.eg S-alkylated quinazolin-4(3H)-one derivatives have been developed as dual EGFR/VEGFR-2 kinase inhibitors. nih.govrsc.org Compound 4 from one such series demonstrated potent inhibition of both EGFR (IC50 = 0.049 µM) and VEGFR-2 (IC50 = 0.054 µM). nih.gov Another study identified compound 7 as a dual-target inhibitor of EGFR T790M (IC50 = 0.0728 μM) and VEGFR-2 (IC50 = 0.0523 μM). mdpi.com These findings highlight the potential of this chemical class to simultaneously block multiple signaling pathways crucial for cancer progression.

CDK2: Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their dysregulation is a common feature of cancer. While the broader class of quinazolinones has been investigated as CDK inhibitors, specific data on this compound derivatives targeting CDK2 is limited in the provided search results. One study on 2-sulfanylquinazolin-4(3H)-one derivatives investigated their potential as inhibitors of several kinases, including CDK2, but detailed inhibitory concentrations were not specified for this particular target. mdpi.com Another report identified a quinazolinone structure, compound (106) , as an inhibitor of CDK4 with an IC50 of 0.47 µM. mdpi.com

Table 1: Inhibition of Molecular Targets by this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Target(s) | IC50 Value (µM) | Cancer Cell Line(s) | Source(s) |

|---|---|---|---|---|

| 19d | PARP1, BRD4 | Micromolar potency | Breast Cancer | nih.gov |

| BP44 | PARP1, BRD4 | Not specified | Triple-Negative Breast Cancer | nih.gov |

| 31 | DHFR | 0.4 | - | nih.gov |

| 3e | hDHFR | 0.527 | Leukemia (CCRF-CEM) | nih.gov |

| 4 | EGFR, VEGFR-2 | 0.049 (EGFR), 0.054 (VEGFR-2) | Colon, Liver, Breast, Lung | nih.gov |

| 7 | EGFR T790M, VEGFR-2 | 0.0728 (EGFR), 0.0523 (VEGFR-2) | Breast Cancer (MCF-7) | mdpi.com |

| (106) | CDK4 | 0.47 | - | mdpi.com |

Modulators of Cellular Processes

Beyond direct enzyme inhibition, this compound derivatives exert their anticancer effects by intervening in critical cellular processes, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis: Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer. Several studies have shown that quinazolinone derivatives can trigger apoptosis in cancer cells. tandfonline.com For example, compound 19d , the dual PARP1/BRD4 inhibitor, was found to induce apoptosis in breast cancer cells. nih.gov Similarly, compounds 6 and 10 , sulphonamide-bearing quinazolinones, increased both early and late apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. tandfonline.com The mechanism often involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as p53 and caspases. tandfonline.com Compound 3e was shown to increase the active caspase-3 level by 6.25-fold in CCRF-CEM leukemia cells, leading to apoptosis. nih.gov

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division, which is driven by a dysregulated cell cycle. Certain this compound derivatives have the ability to halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Compound 19d was observed to stimulate cell cycle arrest at the G1 phase in breast cancer cells. nih.gov Another derivative, compound 4 , was found to stop the cell cycle at the G1 phase in HCT-116 colon cancer cells. rsc.org Other derivatives have been shown to cause arrest at the G2/M phase. mdpi.com For instance, a 2-chloro-8-methoxyquinazolin-4(3H)-one derivative was reported to arrest the cell cycle at the G2/M phase. Compound 3e caused cell cycle arrest mainly at the S phase in leukemia cells. nih.gov This modulation of the cell cycle is a key mechanism contributing to the antiproliferative effects of these compounds.

Table 2: Modulation of Cellular Processes by this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Cellular Process | Phase of Arrest | Cancer Cell Line(s) | Source(s) |

|---|---|---|---|---|

| 19d | Apoptosis Induction, Cell Cycle Arrest | G1 | Breast Cancer | nih.gov |

| 6 | Apoptosis Induction | - | Breast Cancer (MCF-7) | tandfonline.com |

| 10 | Apoptosis Induction | - | Breast Cancer (MCF-7) | tandfonline.com |

| 4 | Apoptosis Induction, Cell Cycle Arrest | G1 | Colon Cancer (HCT-116) | rsc.org |

| 3e | Apoptosis Induction, Cell Cycle Arrest | S Phase | Leukemia (CCRF-CEM) | nih.gov |

| 7 | Apoptosis Induction, Cell Cycle Arrest | G2/M | Breast Cancer (MCF-7) | mdpi.com |

| 2-chloro-8-methoxyquinazolin-4(3H)-one | Cell Cycle Arrest | G2/M | - |

Anti-Infective Properties

In addition to their anticancer potential, derivatives of this compound have been explored for their ability to combat various infectious agents. In vitro research has demonstrated their efficacy against a range of bacteria, fungi, and viruses, suggesting their potential as broad-spectrum anti-infective agents.

Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Quinazolinone derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Studies have evaluated these compounds against several bacterial species. For example, various 2-phenyl-3-substituted quinazolin-4(3H)-ones were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). jpionline.org Compounds QI-j and QII-f showed potent activity with Minimum Inhibitory Concentration (MIC) values between 0.1-0.2 µg/mL. jpionline.org The antibacterial action of some of these derivatives is linked to their ability to inhibit bacterial Dihydrofolate Reductase (DHFR), a mechanism distinct from many common antibiotics. jpionline.orgnih.gov Compound 3d showed significant inhibitory activity against Staphylococcus aureus DHFR (IC50 = 0.769 ± 0.04 μM), while compound 3e was potent against Escherichia coli DHFR (IC50 = 0.158 ± 0.01 μM). nih.gov

Furthermore, novel Schiff base derivatives of quinazolin-4(3H)-one have demonstrated excellent activity against plant pathogenic bacteria, specifically tobacco bacterial wilt (Ralstonia solanacearum) and tomato bacterial wilt. researchgate.netresearchgate.net The 50% effective concentrations (EC50) for these compounds ranged from 63.73 to 201.52 μg/mL against tobacco bacterial wilt and 38.64 to 81.39 μg/mL against tomato bacterial wilt, values which were superior to the control agent, thiodiazole copper. researchgate.netresearchgate.net

Table 3: Antibacterial Activity of this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound(s) | Bacterial Strain(s) | Activity (MIC/EC50) | Source(s) |

|---|---|---|---|

| QI-j, QII-f | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.1-0.2 µg/mL (MIC) | jpionline.org |

| 3d | Staphylococcus aureus (DHFR target) | 0.769 µM (IC50) | nih.gov |

| 3e | Escherichia coli (DHFR target) | 0.158 µM (IC50) | nih.gov |

| Schiff base derivatives | Tobacco bacterial wilt | 63.73-201.52 µg/mL (EC50) | researchgate.netresearchgate.net |

| Schiff base derivatives | Tomato bacterial wilt | 38.64-81.39 µg/mL (EC50) | researchgate.netresearchgate.net |

Antifungal Activity

Quinazolinone derivatives have also been evaluated for their ability to inhibit the growth of pathogenic fungi.

Screening of various derivatives has shown activity against fungi such as Aspergillus niger and Candida albicans. jpionline.orgresearchgate.netjst.go.jp In one study, almost all tested compounds showed good activity against C. albicans and A. niger. researchgate.net Specifically, ( tandfonline.comnih.govtriazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids 2a and 2c exhibited significant activity against C. albicans and were also active against Aspergillus niger and Candida tenuis. researchgate.netjst.go.jp Another series of 2-phenyl-3-substituted quinazolin-4(3H)-ones also demonstrated antifungal properties, with compounds QI-c , QII-b , and QIII-f showing potent activity with MIC values of 0.1-0.2 µg/mL against C. albicans and A. niger. jpionline.org

Table 4: Antifungal Activity of this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound(s) | Fungal Strain(s) | Activity (MIC) | Source(s) |

|---|---|---|---|

| 2a, 2c | Candida albicans, Aspergillus niger, Candida tenuis | Significant activity | researchgate.netjst.go.jp |

| QI-c, QII-b, QIII-f | Candida albicans, Aspergillus niger | 0.1-0.2 µg/mL | jpionline.org |

Antiviral Activity

The search for effective antiviral therapies has also included the quinazolinone scaffold, with promising results against significant human pathogens.

Anti-SARS-CoV-2 Activity: In the context of the COVID-19 pandemic, 2-aminoquinazolin-4(3H)-one derivatives were investigated for their inhibitory effects on SARS-CoV-2. nih.govnih.gov Compound 1 (2-aminoquinazolin-4-(3H)-one) showed significant activity with an IC50 of 0.23 μM against the virus in a Vero cell assay. nih.gov Further optimization led to derivatives like 9g (7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one) and 11e (2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one), which displayed potent anti-SARS-CoV-2 activities with IC50 values below 0.25 μM and no cytotoxicity. nih.gov Another compound, BPR3P0128 , which contains a quinoline (B57606) core, was found to inhibit the viral RNA-dependent RNA polymerase (RdRp) with an EC50 of 0.66 µM. researchgate.net

Anti-influenza Virus Activity: Derivatives of quinazoline (B50416) have also been evaluated for activity against the influenza A virus (IAV). A series of 2,4-disubstituted quinazoline derivatives were designed, and several compounds showed potent anti-IAV activity. researchgate.net Specifically, compounds 16e and 16r possessed good anti-IAV activity with IC50 values of 1.29 μM and 3.43 μM, respectively. researchgate.net These compounds were found to inhibit the transcription and replication of viral RNA, suggesting their potential as candidates for further development as anti-influenza agents. researchgate.net

Table 5: Antiviral Activity of this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Virus | Activity (IC50/EC50) | Source(s) |

|---|---|---|---|

| 1 | SARS-CoV-2 | 0.23 µM (IC50) | nih.gov |

| 9g | SARS-CoV-2 | < 0.25 µM (IC50) | nih.gov |

| 11e | SARS-CoV-2 | < 0.25 µM (IC50) | nih.gov |

| BPR3P0128 | SARS-CoV-2 | 0.66 µM (EC50) | researchgate.net |

| 16e | Influenza A Virus | 1.29 µM (IC50) | researchgate.net |

| 16r | Influenza A Virus | 3.43 µM (IC50) | researchgate.net |

Antimycobacterial and Antitubercular Activity

Derivatives of quinazolin-4(3H)-one have demonstrated notable potential as antimycobacterial and antitubercular agents in various in vitro studies. chemmethod.comsci-hub.sedovepress.comveterinaryworld.org The core structure of quinazolinone is recognized for its biological activities, which include effects against mycobacterial strains. chemmethod.com

A study focusing on newly synthesized quinazoline analogues revealed moderate to excellent anti-tuberculosis (anti-TB) activity against both the H37Rv and multidrug-resistant (MDR) DKU 156 strains of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.625 to 10 µg/mL and 0.3125 to 10 µg/mL for the H37Rv and DKU 156 strains, respectively. sci-hub.se Notably, a derivative incorporating an indole (B1671886) moiety exhibited superior activity compared to the standard drug isoniazid (B1672263) against the MDR strain. sci-hub.se Another series of 2-trichloromethyl-4-substituted quinazoline analogues also underwent screening for their in vitro anti-TB activity against the H37Rv strain using the Microplate Alamar Blue Assay (MABA). sci-hub.se

Further research into 2,3-disubstituted quinazolinone derivatives showed significant antitubercular activity. dovepress.com Specifically, compounds with either a 2-methyl or 2-phenyl substitution displayed MIC values between 6.25 and 100 µg/mL against Mycobacterium tuberculosis. dovepress.com The substitution pattern at the second and third positions of the quinazolinone ring appears to be a critical determinant of their antimycobacterial efficacy. dovepress.com

The investigation of β-aminopropioamidoxime derivatives, which can be related to the broader class of nitrogen-containing heterocyclic compounds, also highlighted significant antitubercular potential. These compounds were found to be 5 to 100 times more effective in vitro than rifampicin (B610482) against drug-sensitive (DS) and MDR strains of M. tuberculosis, as well as M. bovis. veterinaryworld.org

The following table summarizes the in vitro antitubercular activity of selected this compound derivatives.

| Derivative Type | Mycobacterium tuberculosis Strain(s) | MIC Range (µg/mL) | Reference |

| Quinazoline analogues | H37Rv | 0.625-10 | sci-hub.se |

| Quinazoline analogues | MDR DKU 156 | 0.3125-10 | sci-hub.se |

| 2,3-disubstituted quinazolinones | H37Rv | 6.25-100 | dovepress.com |

| Chalcone (B49325) derivatives | H37Rv, H37Ra | 4-64 | ekb.eg |

Elucidation of Biological Mode of Action (at the molecular or cellular level, not organismal)

The biological mode of action for derivatives of the quinazolin-4(3H)-one core structure has been explored at the molecular and cellular levels, primarily in the context of their antiproliferative effects. These investigations have revealed that the therapeutic potential of these compounds often stems from their ability to interact with specific molecular targets that are crucial for cell growth and proliferation.

One identified mechanism of action is the inhibition of key enzymes involved in cell cycle regulation and signaling pathways. For example, certain quinazolin-4(3H)-one derivatives have been found to target and inhibit Aurora Kinase A, a key regulator of mitosis. nih.gov A specific derivative, BIQO-19, demonstrated effective antiproliferative activity against various lung cancer cell lines, including those resistant to EGFR-tyrosine kinase inhibitors (TKIs). nih.gov Further molecular investigation into its mechanism in EGFR-TKI-resistant cells was undertaken to understand its specific interactions. nih.gov

The epidermal growth factor receptor (EGFR) is another well-documented target for quinazolinone-based compounds. ekb.eg Some derivatives exert their cytotoxic effects by binding to the active site of EGFR, thereby inhibiting its kinase activity and downstream signaling pathways that promote tumor growth. nih.gov Additionally, quinazolin-4(3H)-one based hydroxamic acid derivatives have been reported to inhibit histone deacetylase (HDAC) and phosphoinositide 3-kinase (PI3K) mediated signaling pathways. nih.gov

In the context of antimicrobial activity, the mode of action is thought to involve the inhibition of essential bacterial enzymes. For instance, a novel 4(3H)-quinazolinone antibacterial was discovered through in silico screening for binding to a penicillin-binding protein (PBP2a), which is crucial for bacterial cell wall synthesis. nih.gov This suggests that the antibacterial effect is derived from the disruption of this vital process.

While these studies provide insight into the molecular mechanisms of various quinazolin-4(3H)-one derivatives, the specific molecular or cellular mode of action for this compound itself is not detailed in the available research. The broader class of compounds, however, clearly demonstrates a capacity to interact with a range of biologically significant molecular targets.

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxyquinazolin-4(3H)-one, and how are the products characterized?

- Methodological Answer : this compound can be synthesized via cyclization of 2-amino-4-methoxybenzamide with carbonyl donors like trioxane in acidic conditions (e.g., acetic acid and methanol under reflux) . Characterization typically involves nuclear magnetic resonance (NMR) to confirm substituent positions (e.g., δ 3.98 ppm for methoxy protons in H NMR) and liquid chromatography-mass spectrometry (LCMS) to verify molecular weight (e.g., m/z 177.02 [M+H]) . Purity is assessed using melting point analysis and spectroscopic consistency with literature data.

Q. How can researchers evaluate the antioxidant activity of this compound derivatives?

- Methodological Answer : Antioxidant activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or ferric reducing antioxidant power (FRAP) tests. For example, substituted quinazolinones with methoxy groups showed significant activity in such assays, with statistical validation (P<0.05) via ANOVA and post-hoc tests . Data should be compared to reference antioxidants (e.g., ascorbic acid) and reported as IC values.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, structurally similar quinazolinones (e.g., 3-Amino-2-phenoxymethyl derivatives) require precautions due to potential skin, inhalation, and ingestion hazards . Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Waste should be neutralized before disposal, and spills managed with inert absorbents.

Advanced Research Questions

Q. How can substituent modifications enhance acetylcholinesterase (AChE) inhibitory activity in this compound derivatives?

- Methodological Answer : Introducing amino acid or dipeptide residues at the quinazolinone core (e.g., glycylglycine or glycylleucine) improves AChE inhibition. Activity is evaluated using Ellman’s spectrophotometric assay, where IC values (1.8–4.2 mg/mL) are compared to donepezil (IC = 2.4 mg/mL) . Structure-activity relationship (SAR) studies suggest electron-donating groups at the 6/7 positions enhance binding to the enzyme’s catalytic site .

Q. What experimental approaches are used to assess the antiamyloid potential of this compound derivatives?

- Methodological Answer : Antiamyloid activity is measured via Congo red binding assays with β-amyloid (1-42) fragments. A reduction in aggregation intensity (>50%) indicates inhibitory effects, though results may lag behind reference compounds like GV-791 . Thioflavin T fluorescence or transmission electron microscopy (TEM) can complement these findings by visualizing fibril disruption .

Q. How can computational methods guide the design of this compound derivatives with anti-inflammatory properties?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies interactions between quinazolinones and cyclooxygenase-2 (COX-2) or NF-κB targets. For example, 2-pyridyl derivatives showed binding affinities (<-8 kcal/mol) correlating with reduced carrageenan-induced edema in vivo . Dynamics simulations (100 ns) further validate stability of ligand-receptor complexes .

Q. What strategies optimize reaction yields during the synthesis of this compound analogs?

- Methodological Answer : Yield optimization involves catalyst screening (e.g., ZnCl for condensation reactions) and solvent selection (e.g., DMF for high-temperature reactions) . Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining purity (>95%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures isolated yields of 60–75% .

Key Considerations for Data Interpretation

- Contradictions : Variability in biological activity (e.g., antioxidant vs. antiamyloid efficacy) may arise from substituent positioning (e.g., 2-methoxy vs. 6,7-dimethoxy derivatives) .

- Methodological Rigor : Triplicate testing and statistical validation (e.g., p<0.05) are critical for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.